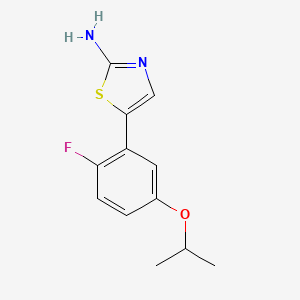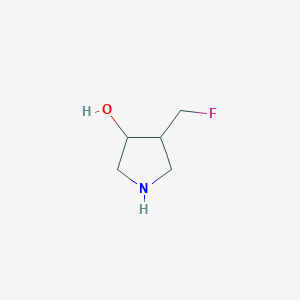
trans-4-(Fluoromethyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-(Fluoromethyl)pyrrolidin-3-ol: is a chemical compound that features a pyrrolidine ring substituted with a fluoromethyl group at the 4-position and a hydroxyl group at the 3-position. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their biological activity and potential therapeutic applications .
准备方法
The synthesis of trans-4-(Fluoromethyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the decarboxylation of trans-4-hydroxy-proline in the presence of enone-promoted conditions. This reaction can be carried out in a flow system, which offers advantages such as scalability and efficiency . Industrial production methods may involve similar synthetic strategies but optimized for large-scale manufacturing.
化学反应分析
trans-4-(Fluoromethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluoromethyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
trans-4-(Fluoromethyl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting specific biological pathways.
作用机制
The mechanism of action of trans-4-(Fluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar compounds to trans-4-(Fluoromethyl)pyrrolidin-3-ol include:
trans-4-(Difluoromethyl)pyrrolidin-3-ol: Differing by the presence of an additional fluorine atom, which can alter its chemical properties and biological activity.
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring but differ in their substituents, leading to variations in their biological effects and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C5H10FNO |
|---|---|
分子量 |
119.14 g/mol |
IUPAC 名称 |
4-(fluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-1-4-2-7-3-5(4)8/h4-5,7-8H,1-3H2 |
InChI 键 |
UHCSNYCGGADDBF-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1)O)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


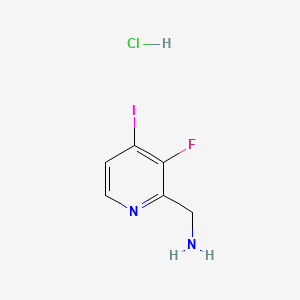
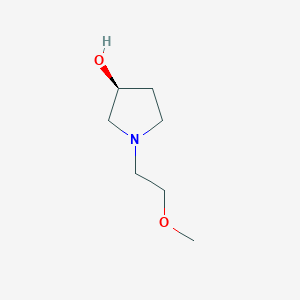
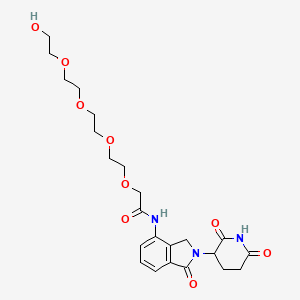
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
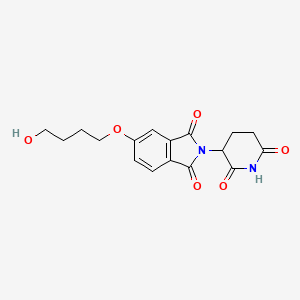
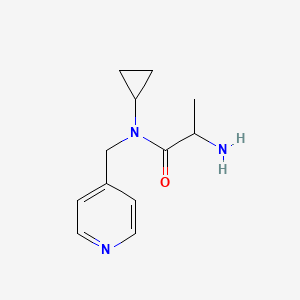
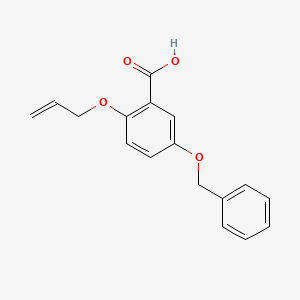
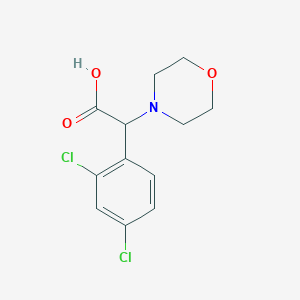
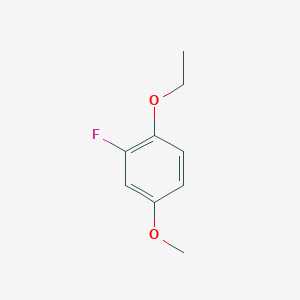
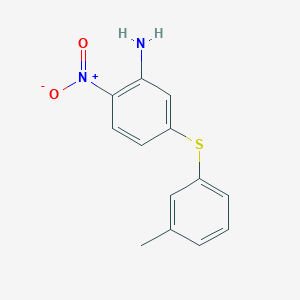
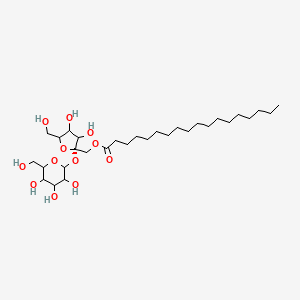
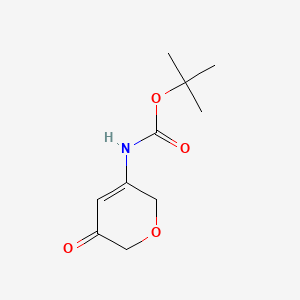
![N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14774349.png)
